Comparative GHS-R1a Binding Affinity and Functional Potency: Capromorelin vs. Anamorelin
Capromorelin exhibits a binding affinity (Ki) of 7 nM for the human GHS-R1a receptor and a functional EC50 of 3 nM in rat pituitary cells . In contrast, the structurally distinct ghrelin agonist anamorelin demonstrates an EC50 of 0.74 nM in the FLIPR assay using HEK293 cells expressing GHS-R1a . While anamorelin shows higher apparent potency in this specific recombinant system, capromorelin's activity has been validated across multiple native and recombinant assays . This difference in assay systems and cellular contexts precludes direct rank-ordering of intrinsic efficacy; rather, it underscores that potency metrics are assay-dependent and cannot be used as a sole criterion for compound selection.
| Evidence Dimension | GHS-R1a receptor binding and functional activation |
|---|---|
| Target Compound Data | Ki = 7 nM (hGHS-R1a); EC50 = 3 nM (rat pituitary cells) |
| Comparator Or Baseline | Anamorelin: EC50 = 0.74 nM (HEK293 FLIPR assay) |
| Quantified Difference | Anamorelin appears ~4-fold more potent in its respective assay system; however, assays are not directly comparable due to different cell types and readouts |
| Conditions | Capromorelin: radioligand binding and rat pituitary cell GH release; Anamorelin: FLIPR calcium mobilization in HEK293-GHSR1a cells |
Why This Matters
Potency values are assay-context dependent; procurement decisions should not be based solely on cross-assay potency comparisons but rather on the full spectrum of pharmacokinetic and in vivo efficacy data relevant to the intended application.
